molecular formula C6H8O7 B053231 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid CAS No. 121633-50-9

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Cat. No. B053231
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-ZDOIIHCHSA-N
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Patent
US05527863

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.44 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)C=C1.O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[OH-].[NH4+]>O>[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.44 mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was evaporated to dryness over a period of 8 minutes
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 235°-245° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 235°-245° C. for a second 10 minute period
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the solid was heated at 235°-245° C. for a third 10 minute period
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The solution was stirred for 10-20 minutes
Duration
15 (± 5) min

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527863

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.44 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)C=C1.O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[OH-].[NH4+]>O>[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.44 mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was evaporated to dryness over a period of 8 minutes
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 235°-245° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 235°-245° C. for a second 10 minute period
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the solid was heated at 235°-245° C. for a third 10 minute period
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The solution was stirred for 10-20 minutes
Duration
15 (± 5) min

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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